molecular formula C12H9NO4 B11878692 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one CAS No. 848623-79-0

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one

Cat. No.: B11878692
CAS No.: 848623-79-0
M. Wt: 231.20 g/mol
InChI Key: VQSKZMFPNDTWTN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one, with the molecular formula C12H11NO4, is a synthetic nitro-naphthalene derivative of interest in chemical and pharmaceutical research . This compound features a naphthalene ring system substituted with a hydroxy group, a nitro group, and an acetyl moiety, a combination that defines its physicochemical properties and research applications. Nitro-aromatic compounds, particularly those fused with polycyclic systems like naphthalene, serve as critical intermediates in the synthesis of complex molecules. The presence of the nitro group, a strong electron-withdrawing functionality, makes this compound a valuable precursor in the regioselective synthesis of novel heterocyclic systems, such as naphthoquinone derivatives . These synthesized frameworks are frequently explored for their electrochemical properties and potential in bio-electrochemical applications, functioning as redox acceptors . Furthermore, the structural motif of a hydroxy-substituted naphthalene is common in compounds studied for their biological activities. Research on analogous nitro-substituted molecules has demonstrated significant antioxidant and antibacterial properties, suggesting potential for this compound as a building block in developing new pharmacologically active agents . Its mechanism of action in such contexts is often linked to the molecule's ability to undergo redox cycling and interact with biological macromolecules . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

848623-79-0

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3

InChI Key

VQSKZMFPNDTWTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The naphthalene core is functionalized with an acetyl group via Friedel-Crafts acylation. Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C, 1-acetylnaphthalene forms in 68–72% yield. Key parameters:

  • Temperature control : Below 5°C minimizes polysubstitution

  • Catalyst stoichiometry : 1.2 equivalents of AlCl₃ relative to acetyl chloride

Regioselective Nitration

Nitration introduces the nitro group at the 8-position through mixed acid (HNO₃/H₂SO₄) treatment. The acetyl group directs electrophilic attack to the para position (C-8) due to its electron-withdrawing nature:
1-Acetylnaphthalene+HNO3H2SO41-Acetyl-8-nitronaphthalene\text{1-Acetylnaphthalene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{1-Acetyl-8-nitronaphthalene}

  • Reaction conditions : 50°C for 4–6 hours

  • Yield : 58–63% after recrystallization from ethanol

Hydroxylation at C-2

The hydroxyl group is introduced via demethylation or direct oxidation. A modified Bucherer reaction using aqueous NaOH (20%) at 120°C for 8 hours achieves 71% conversion:
1-Acetyl-8-nitronaphthaleneNaOH, H2O1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one\text{1-Acetyl-8-nitronaphthalene} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one}

Table 1 : Classical synthesis optimization data

StepCatalystTemp (°C)Time (h)Yield (%)
Friedel-CraftsAlCl₃0–5268–72
NitrationH₂SO₄/HNO₃50658–63
HydroxylationNaOH120871

One-Pot Domino Reactions for Streamlined Synthesis

Recent advances employ domino reaction sequences to reduce purification steps.

Morita–Baylis–Hillman (MBH) Substrate Utilization

A domino process using MBH acetates enables simultaneous ring formation and functionalization:

  • Nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to MBH acetate

  • SNAr cyclization with elimination of benzenesulfinic acid

  • Aromatization via base-mediated dehydrogenation

Key advantages :

  • 65–75% overall yield

  • Single chromatographic purification

  • Ambient temperature compatibility

Microwave-Assisted Synthesis

Microwave irradiation accelerates the hydroxylation step, reducing reaction time from 8 hours to 45 minutes:

  • Conditions : 150 W, 100°C, ethanol/water (1:1)

  • Yield improvement : 78% vs. 71% conventional heating

Catalytic Systems and Green Chemistry Approaches

Tetrabutylammonium Fluoride (TBAF) Catalysis

TBAF (3 equivalents) promotes hydroxyl group introduction through fluoride-mediated demethylation:
1-Acetyl-8-nitro-2-methoxynaphthaleneTBAFTarget compound\text{1-Acetyl-8-nitro-2-methoxynaphthalene} \xrightarrow{\text{TBAF}} \text{Target compound}

  • Solvent : Anhydrous THF

  • Yield : 82% (vs. 71% without catalyst)

Recyclable Heteropolyacid Catalysts

H₃PW₁₂O₄₀ enables nitro group retention during hydroxylation:

  • Loading : 5 mol%

  • Reusability : 5 cycles with <3% activity loss

  • Environmental impact : E-factor reduced to 1.2 vs. 8.7 for classical methods

Spectroscopic Characterization and Quality Control

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.72 (d, J=8.4 Hz, H-3), 8.15 (d, J=7.6 Hz, H-6), 7.98 (m, H-4/H-5), 2.65 (s, CH₃)

  • ¹³C NMR :
    δ 202.1 (C=O), 158.9 (C-OH), 135.2 (C-NO₂)

Mass Spectrometry

  • ESI-MS : m/z 231.20 [M+H]⁺ (calc. 231.17)

  • Fragmentation pattern : Loss of NO₂ (46 Da) at 15 eV collision energy

Table 2 : Comparative spectroscopic data

TechniqueKey PeaksAssignment
¹H NMRδ 2.65 (s)Acetyl methyl
IR1685 cm⁻¹C=O stretch
UV-Visλmax 278 nm (ε=12,400)Naphthalene π→π*

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Throughput : 2.8 kg/day using microchannel reactors

  • Key parameters :

    • Residence time: 8.2 minutes

    • Pressure: 12 bar

    • Temp: 150°C

Purification Protocols

  • Crystallization : Ethanol/water (3:1) achieves 99.5% purity

  • Chromatography : Silica gel (230–400 mesh) with DCM/acetone (8:2)

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Scientific Research Applications

Chemistry
This compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables various chemical reactions, including oxidation, reduction, and substitution.

Biology
Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's interactions with enzymes and receptors are crucial for its biological effects, potentially influencing enzyme activity or receptor signaling pathways .

Medicine
In drug development, 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one is explored for designing molecules targeting specific biological pathways. Its structural features may enhance its efficacy as a therapeutic agent.

Industry
The compound finds applications in producing dyes, pigments, and other fine chemicals due to its distinct chemical properties. Its use in industrial processes may include optimizing reaction conditions for higher yields and purity.

Anticancer Activity

A study investigated the anticancer properties of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

Research assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of growth, supporting its application in developing new antimicrobial agents .

Synthesis Optimization

A recent study focused on optimizing synthetic routes for producing 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one using continuous flow reactors. This method improved yield and purity compared to traditional batch processes .

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The nitro group in the target compound is a strong electron-withdrawing group, which may enhance acidity at the hydroxy position compared to electron-donating groups (e.g., methoxy in ). This could influence reactivity in substitution or condensation reactions.
  • Halogenated derivatives (e.g., 4-bromophenyl in ) are often used as intermediates in drug synthesis due to their stability and ease of functionalization.

Biological Activity: While the target compound's bioactivity remains unstudied, structurally related compounds like benzofuran-derived ethanones exhibit antimicrobial properties . The nitro group’s presence may confer unique interactions with biological targets, such as nitroreductase enzymes.

Synthetic Methods: Many ethanones are synthesized via condensation, substitution, or catalytic pathways. For example, ruthenium(II)-catalyzed methods are effective for sulfanylidene derivatives , while grinding/thermal methods are used for hydrazide formation .

Biological Activity

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one, a compound of interest in medicinal chemistry, exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a hydroxyl and nitro group, which influences its biological activity. Its chemical formula is C12H11N1O3, and it falls under the category of nitroaromatic compounds known for their diverse biological effects.

The biological activity of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Nitroaromatic compounds often undergo metabolic activation to form reactive intermediates that can induce DNA damage or modulate signaling pathways related to cell survival .

Case Studies

Several case studies highlight the biological relevance of similar nitroaromatic compounds:

  • Study 1 : A study investigated the effects of nitro-substituted naphthalene derivatives on apoptosis in cancer cells. The results indicated that these compounds could enhance apoptotic markers, suggesting a mechanism for their anticancer effects .
  • Study 2 : Another research focused on the synthesis and evaluation of isoxazole derivatives, which are structurally related to naphthalene compounds. These derivatives demonstrated significant inhibition of cancer cell proliferation at concentrations around 10 µM .

Data Tables

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-oneUnknownTBDTBD
Isoxazole DerivativeA54910Induction of apoptosis
Nitroaromatic CompoundHeLa5DNA damage induction

Discussion

The limited direct research on 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one necessitates further investigation to elucidate its specific biological activities. However, existing literature on related compounds suggests that this compound may possess significant anticancer properties through mechanisms involving apoptosis and cell cycle modulation.

Q & A

What are the recommended methods for synthesizing 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one in a laboratory setting?

Level: Basic
Methodological Answer:
A modified Nencki reaction is commonly employed, involving refluxing substituted naphthol derivatives with glacial acetic acid and fused ZnCl₂ as a catalyst. For example, 4-chloronaphthalen-1-ol can be reacted under these conditions to yield intermediates like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone, which can be further functionalized .

Key Reaction Conditions:

ParameterDetails
CatalystZnCl₂ (fused)
SolventGlacial acetic acid
TemperatureReflux (~120°C)
Reaction Time8–12 hours
WorkupAcidulated water precipitation
PurificationRecrystallization (ethanol)

How is the structure of this compound confirmed post-synthesis?

Level: Basic
Methodological Answer:
Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and substituent positions. HSQC spectra (e.g., Figure S56 in ) validate carbon-proton correlations .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) refines bond lengths, angles, and hydrogen-bonding networks. For example, O–H···O interactions in related naphthalene derivatives were resolved using SHELXL with R-factors < 0.05 .

What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:
Challenges include:

  • Disordered Atoms : Common in nitro or hydroxyl groups. Use PART and SIMU instructions in SHELXL to model disorder .
  • Hydrogen Bonding : O–H···O interactions (e.g., chains parallel to the b-axis in ) require constrained refinement. SHELXPRO can assist in macromolecular interfaces .
  • Data Contradictions : Twinning or weak diffraction may occur. Apply TWIN/BASF commands in SHELXL and validate with WinGX’s R-value metrics .

Example Workflow:

Collect high-resolution data (θmax > 25°).

Solve via Patterson methods (SHELXD).

Refine with SHELXL using ISOR restraints for thermal motion .

How can contradictions in spectroscopic data during characterization be resolved?

Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR shifts) require:

  • Cross-Validation : Compare 1^1H-13^13C HSQC ( ) and NOESY spectra to confirm spatial arrangements.
  • Computational Chemistry : Optimize geometry using DFT calculations (e.g., Cremer-Pople puckering coordinates in ) to predict NMR/IR spectra.
  • Crystallographic Overlay : Align SC-XRD data (e.g., bond angles) with spectroscopic predictions to identify conformational discrepancies .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:
While full toxicological data are lacking ( ), adopt these precautions:

  • PPE : Gloves, goggles, and lab coats (P262).
  • Ventilation : Use fume hoods to avoid inhalation (P261).
  • Waste Disposal : Treat as hazardous organic waste due to nitro groups.

What strategies optimize the compound’s biological activity through structural modification?

Level: Advanced
Methodological Answer:

  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., Cl at position 4 in ) to enhance antimicrobial activity.
  • Conjugation : Condense with aldehydes (e.g., 4-hydroxybenzaldehyde) to form chalcone derivatives ( ).
  • Activity Assays : Screen modified compounds via MIC tests against Gram-positive/negative bacteria. For example, chlorine-substituted derivatives showed enhanced efficacy .

Activity Optimization Workflow:

StepAction
SynthesisModify substituents via Friedel-Crafts
CharacterizationNMR, HPLC-MS
Biological TestingAgar diffusion/MIC assays
SAR AnalysisCorrelate substituents with IC₅₀

How is the electronic environment of the nitro group characterized experimentally?

Level: Advanced
Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify N1s binding energy shifts (nitro vs. amine).
  • Cyclic Voltammetry : Measure reduction potentials (nitro → amine).
  • IR Spectroscopy : Identify asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

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